Cas no 74999-33-0 (Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate)

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate is a pyrrole derivative with a propionyl substituent at the 5-position and ester functionality at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. Its structural features, including the electron-rich pyrrole core and reactive carbonyl groups, make it valuable for further functionalization via nucleophilic or electrophilic reactions. The ethyl ester group enhances solubility in organic solvents, facilitating purification and downstream applications. This compound is commonly utilized in medicinal chemistry research for the development of novel bioactive molecules, including potential therapeutic agents targeting various biological pathways.
Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate structure
74999-33-0 structure
Product Name:Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate
CAS No:74999-33-0
MF:C12H17NO3
MW:223.268283605576
CID:557698
PubChem ID:144877
Update Time:2025-10-25

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate
    • 1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-(1-oxopropyl)-,ethylester(9CI)
    • 2,4-dimethyl-5-propionyl-pyrrole-3-carboxylic acid ethyl ester
    • 2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester
    • DTXSID10229407
    • AKOS016006779
    • ethyl 2,4-dimethyl-5-propanoyl-1H-pyrrole-3-carboxylate
    • 74999-33-0
    • 78956-69-1
    • SB62934
    • Inchi: 1S/C12H17NO3/c1-5-9(14)11-7(3)10(8(4)13-11)12(15)16-6-2/h13H,5-6H2,1-4H3
    • InChI Key: NQOVWEMYSAIOBA-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(C)NC(C(CC)=O)=C1C)=O

Computed Properties

  • Exact Mass: 223.12084340g/mol
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 59.2Ų

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate Pricemore >>

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Additional information on Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate

Research Brief on Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate (CAS: 74999-33-0): Recent Advances and Applications

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate (CAS: 74999-33-0) is a pyrrole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate is its role in the synthesis of novel heterocyclic compounds. Researchers have successfully utilized this pyrrole derivative as a building block for the construction of more complex molecular frameworks, which exhibit enhanced bioactivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of pyrrolo[3,4-c]pyridine derivatives, which showed promising inhibitory effects against bacterial pathogens such as Staphylococcus aureus and Escherichia coli.

In addition to its antimicrobial potential, recent investigations have revealed the compound's anti-inflammatory properties. A study conducted by Zhang et al. (2024) reported that Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate derivatives could significantly reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine macrophages. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs, particularly for treating chronic inflammatory diseases like rheumatoid arthritis.

Furthermore, the anticancer potential of Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate has been explored in several preclinical studies. A recent publication in Bioorganic & Medicinal Chemistry Letters highlighted its ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), through the modulation of key signaling pathways such as PI3K/AKT and MAPK. These results underscore the compound's potential as a scaffold for designing novel anticancer agents with improved efficacy and reduced side effects.

The synthetic accessibility of Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate has also been a focal point of recent research. Advances in green chemistry have led to the development of more sustainable and efficient synthetic routes, reducing the reliance on hazardous reagents and minimizing environmental impact. For example, a 2023 study in Organic Process Research & Development described a solvent-free, microwave-assisted synthesis of this compound, achieving higher yields and shorter reaction times compared to traditional methods.

In conclusion, Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate (CAS: 74999-33-0) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its diverse biological activities, coupled with its versatility as a synthetic intermediate, make it a valuable candidate for further research and drug development. Future studies should focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in vivo, paving the way for its translation into clinical applications.

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